molecular formula C20H24ClN5O B6055771 2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B6055771
M. Wt: 385.9 g/mol
InChI Key: UVGXSZCYOJTFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a chlorophenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine ring. The final step involves the attachment of the ethanol moiety.

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a piperazine derivative under controlled conditions.

    Attachment of Ethanol Moiety: The final step involves the reaction of the intermediate with an ethanol derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group often have antimicrobial and antiviral properties.

    Piperazine Derivatives: These compounds are known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.

Uniqueness

2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the pyrazolo[1,5-a]pyrimidine core, chlorophenyl group, and piperazine ring in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)15(2)19(23-26)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGXSZCYOJTFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.